phosphenous acid

CAS No.: 15460-68-1

Cat. No.: VC1709092

Molecular Formula: HO2P

Molecular Weight: 63.981 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15460-68-1 |

|---|---|

| Molecular Formula | HO2P |

| Molecular Weight | 63.981 g/mol |

| IUPAC Name | phosphenous acid |

| Standard InChI | InChI=1S/HO2P/c1-3-2/h(H,1,2) |

| Standard InChI Key | GQZXNSPRSGFJLY-UHFFFAOYSA-N |

| SMILES | OP=O |

| Canonical SMILES | OP=O |

Introduction

Chemical Identity and Basic Characteristics

Phosphenous acid (HO2P) is a phosphorus oxoacid with distinctive chemical properties. It is identified by several key parameters that establish its chemical identity:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 15460-68-1 | |

| Molecular Formula | HO2P | |

| Molecular Weight | 63.981 g/mol | |

| Exact Mass | 63.97141627 g/mol | |

| InChI | InChI=1S/HO2P/c1-3-2/h(H,1,2) | |

| SMILES | OP=O | |

| EINECS | 270-204-4, 270-206-5 |

Phosphenous acid exists as a phosphorus oxoanion resulting from the removal of a proton from the hydroxy group of phosphinic acid. It represents an important phosphorus compound that functions as a monovalent inorganic anion and serves as a conjugate base of phosphinic acid .

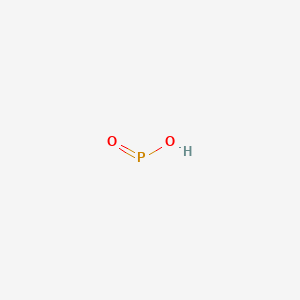

Structural Characteristics and Bonding

Phosphenous acid features a phosphorus-centered structure with notable bonding characteristics. The structure includes a phosphoryl group (P=O) and a hydroxyl group (P-OH) . This compound displays tautomerism, a characteristic common among phosphorus acids, although the specifics of tautomeric forms require further investigation in comparison to well-documented tautomerism in other phosphorus acids like hypophosphorous acid .

The molecular geometry is based on a pyramidal structure around the phosphorus atom, which is typical for phosphorus compounds in this oxidation state . The compound's structure can be visualized with the following key features:

| Structural Feature | Description |

|---|---|

| Core Structure | Phosphorus atom bonded to oxygen atoms |

| Functional Groups | P=O (phosphoryl), P-OH (hydroxyl) |

| Geometry | Pyramidal arrangement around phosphorus |

| Bond Types | P=O double bond, P-OH single bond |

The 2D and 3D structural representations available in chemical databases provide visual confirmation of this molecular arrangement .

Chemical Reactivity and Reactions

Phosphenous acid demonstrates significant chemical reactivity, particularly in its behavior as a reducing agent:

Acid-Base Properties

Applications and Industrial Uses

Phosphenous acid and its derivatives have diverse applications across multiple industries:

Industrial Applications

Specific Uses

The compound has specific applications in:

-

Chemical plating processes

-

Pharmaceutical manufacturing

-

Resin production

-

Water treatment systems

The compound carries toxicity warnings and requires appropriate handling precautions as indicated by GHS classifications .

Spectroscopic Characterization

Spectroscopic data available for phosphenous acid includes:

Spectral Information

| Spectroscopic Technique | Instrument | Details | Source |

|---|---|---|---|

| FT-Raman | Bio-Rad FTS 175C with Raman accessory | Spectral data available |

Relationship to Other Phosphorus Compounds

Phosphenous acid exists within a family of phosphorus oxoacids, with structural and functional relationships to several other important compounds:

Understanding these relationships is crucial for comprehending phosphenous acid's place within phosphorus chemistry .

Recent Research Developments

Recent research involving phosphenous acid and related phosphorus compounds has focused on:

-

Esterification reactions for developing valuable phosphorus chemicals, particularly in the context of phosphorus recycling from waste materials

-

Development of environmentally sustainable phosphorus chemistry to address resource limitations

-

Investigation of reaction mechanisms involving phosphorus oxoacids and their derivatives

The increasing global concern regarding phosphorus resources has stimulated research into recycling pathways and innovative applications for phosphorus compounds including phosphenous acid .

Phosphenous Acid: A Comprehensive Research Review

Phosphenous acid, a significant phosphorus oxoacid with the molecular formula HO2P, represents an important compound in the field of phosphorus chemistry. This detailed analysis examines its properties, structure, applications, and relationship to other phosphorus compounds, drawing from multiple scientific sources to present a thorough profile of this substance.

Chemical Identity and Basic Characteristics

Phosphenous acid (HO2P) is a phosphorus oxoacid with distinctive chemical properties. It is identified by several key parameters that establish its chemical identity:

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 15460-68-1 | |

| Molecular Formula | HO2P | |

| Molecular Weight | 63.981 g/mol | |

| Exact Mass | 63.97141627 g/mol | |

| InChI | InChI=1S/HO2P/c1-3-2/h(H,1,2) | |

| SMILES | OP=O | |

| EINECS | 270-204-4, 270-206-5 |

Phosphenous acid exists as a phosphorus oxoanion resulting from the removal of a proton from the hydroxy group of phosphinic acid. It represents an important phosphorus compound that functions as a monovalent inorganic anion and serves as a conjugate base of phosphinic acid .

Structural Characteristics and Bonding

Phosphenous acid features a phosphorus-centered structure with notable bonding characteristics. The structure includes a phosphoryl group (P=O) and a hydroxyl group (P-OH) . This compound displays tautomerism, a characteristic common among phosphorus acids, although the specifics of tautomeric forms require further investigation in comparison to well-documented tautomerism in other phosphorus acids like hypophosphorous acid .

The molecular geometry is based on a pyramidal structure around the phosphorus atom, which is typical for phosphorus compounds in this oxidation state . The compound's structure can be visualized with the following key features:

| Structural Feature | Description |

|---|---|

| Core Structure | Phosphorus atom bonded to oxygen atoms |

| Functional Groups | P=O (phosphoryl), P-OH (hydroxyl) |

| Geometry | Pyramidal arrangement around phosphorus |

| Bond Types | P=O double bond, P-OH single bond |

The 2D and 3D structural representations available in chemical databases provide visual confirmation of this molecular arrangement .

Chemical Reactivity and Reactions

Phosphenous acid demonstrates significant chemical reactivity, particularly in its behavior as a reducing agent:

Acid-Base Properties

Applications and Industrial Uses

Phosphenous acid and its derivatives have diverse applications across multiple industries:

Industrial Applications

Specific Uses

The compound has specific applications in:

-

Chemical plating processes

-

Pharmaceutical manufacturing

-

Resin production

-

Water treatment systems

The compound carries toxicity warnings and requires appropriate handling precautions as indicated by GHS classifications .

Spectroscopic Characterization

Spectroscopic data available for phosphenous acid includes:

Spectral Information

| Spectroscopic Technique | Instrument | Details | Source |

|---|---|---|---|

| FT-Raman | Bio-Rad FTS 175C with Raman accessory | Spectral data available |

Relationship to Other Phosphorus Compounds

Phosphenous acid exists within a family of phosphorus oxoacids, with structural and functional relationships to several other important compounds:

Understanding these relationships is crucial for comprehending phosphenous acid's place within phosphorus chemistry .

Recent Research Developments

Recent research involving phosphenous acid and related phosphorus compounds has focused on:

-

Esterification reactions for developing valuable phosphorus chemicals, particularly in the context of phosphorus recycling from waste materials

-

Development of environmentally sustainable phosphorus chemistry to address resource limitations

-

Investigation of reaction mechanisms involving phosphorus oxoacids and their derivatives

The increasing global concern regarding phosphorus resources has stimulated research into recycling pathways and innovative applications for phosphorus compounds including phosphenous acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume